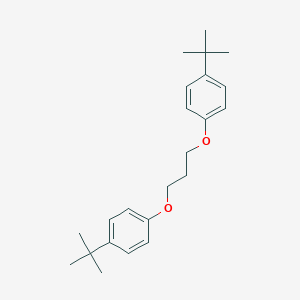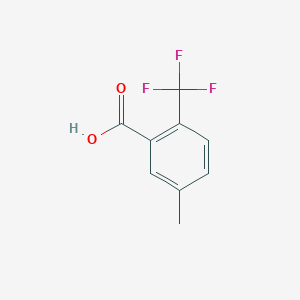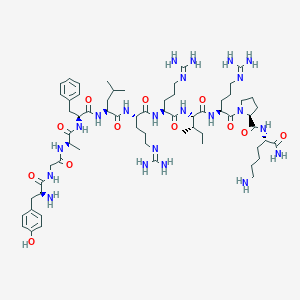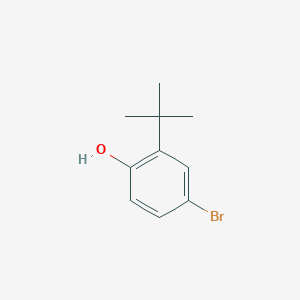
4-Bromo-2-tert-butylphenol
Vue d'ensemble
Description
4-Bromo-2-tert-butylphenol is a chemical compound with the CAS Number: 10323-39-4. It has a molecular weight of 229.12 . It is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
4-Bromo-2,6-di-tert-butylphenol is synthesized by the bromination of 2,6-di-tert-butylphenol .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-tert-butylphenol is C10H13BrO . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone with 2,4,6-tri-tert-butylphenol leads to the formation of the tri-tert-butylphenoxyl radical . Its photolysis reaction in benzene solution has also been investigated .Physical And Chemical Properties Analysis
4-Bromo-2-tert-butylphenol has a density of 1.3±0.1 g/cm3, a boiling point of 245.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 102.5±21.8 °C .Applications De Recherche Scientifique
Polymerization Catalysis
4-Bromo-2-tert-butylphenol is involved in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process leads to the production of poly(2,6-dimethyl-1,4-phenylene oxide) with specific molecular weights, demonstrating its role in polymer chemistry (Wang & Percec, 1991).
Radical Formation and Reactivity
This compound participates in reactions leading to the formation of tri-tert-butylphenoxyl radicals. The rate constant of such reactions is largely independent of solvent type, indicating its potential in understanding radical chemistry (Prokof’ev et al., 1971).
Catalysis in Alkylation
It is involved in the kinetics of phenol alkylation with tert-butyl alcohol, using sulfonic acid functional ionic liquid catalysts. This research indicates its role in catalytic processes and the optimization of reaction conditions (Elavarasan et al., 2011).
Hydrogenation Studies
Studies on the hydrogenation of tert-butylphenols, including 4-Bromo-2-tert-butylphenol, have been conducted to understand the stereoselectivity of this process. Such research has applications in chemical synthesis and material science (Hiyoshi et al., 2007).
Antioxidant Properties
This compound has been evaluated for its reactivity with superoxide anion radicals, contributing to the understanding of its antioxidant properties. Such studies are significant in the context of oxidative stress and potential therapeutic applications (Zabik et al., 2019).
Photochemical Reactions
Research on the photochemical reactions of 4-Bromo-2-tert-butylphenol in doped single crystals indicates its application in understanding radical pair mechanisms and electron transfer processes (Tipikin et al., 2001).
Photocatalytic Degradation
The compound has been studied for its degradation and mineralization in water using Fe-doped TiO2 catalysts under UV light, highlighting its role in environmental chemistry and wastewater treatment (Makhatova et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJSWBFODAWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145704 | |
| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-tert-butylphenol | |
CAS RN |
10323-39-4 | |
| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010323394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10323-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



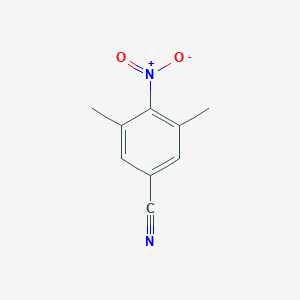
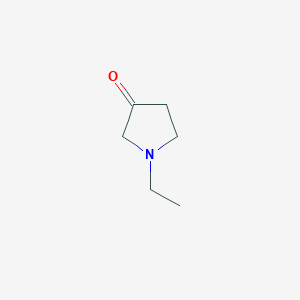


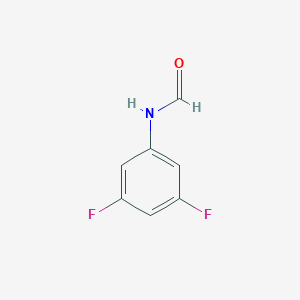
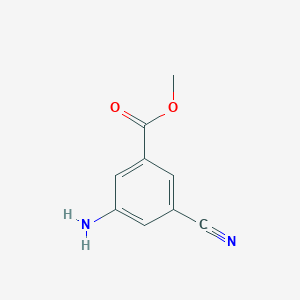
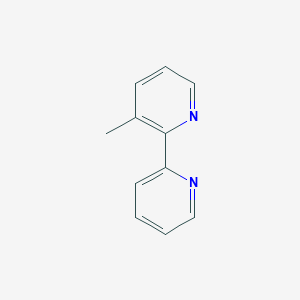

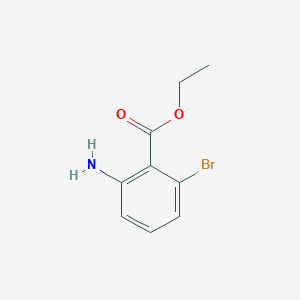
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
